molecular formula C13H24N2O5 B7814544 N-(tert-Butoxycarbonyl)isoleucylglycine

N-(tert-Butoxycarbonyl)isoleucylglycine

Cat. No. B7814544
M. Wt: 288.34 g/mol
InChI Key: OWJXXJTWCMKBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-Butoxycarbonyl)isoleucylglycine is a useful research compound. Its molecular formula is C13H24N2O5 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(tert-Butoxycarbonyl)isoleucylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-Butoxycarbonyl)isoleucylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(tert-Butoxycarbonyl)isoleucylglycine involves the protection of the carboxylic acid and amine groups of isoleucine and glycine, followed by coupling of the two protected amino acids using standard peptide coupling reagents. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines, while carboxylic acids can be protected using various groups such as methyl or ethyl esters. The Boc group can be removed using acid-catalyzed hydrolysis, while the carboxylic acid protecting group can be removed using basic hydrolysis.

Starting Materials
Isoleucine, Glycine, tert-Butyl chloroformate, Diisopropylethylamine, Dimethylformamide, Methanol, Hydrochloric acid, Sodium hydroxide

Reaction
Protect the carboxylic acid group of isoleucine using methyl or ethyl ester, Protect the amine group of isoleucine using Boc group, Protect the amine group of glycine using Boc group, Couple the two protected amino acids using tert-butyl chloroformate and diisopropylethylamine in dimethylformamide solvent, Remove the Boc protecting groups using acid-catalyzed hydrolysis with methanol and hydrochloric acid, Remove the carboxylic acid protecting group using basic hydrolysis with sodium hydroxide

properties

IUPAC Name

2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJXXJTWCMKBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562131
Record name N-(tert-Butoxycarbonyl)isoleucylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butoxycarbonyl)isoleucylglycine

CAS RN

16257-05-9
Record name N-(tert-Butoxycarbonyl)isoleucylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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